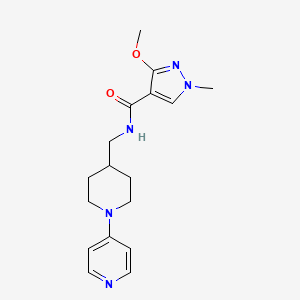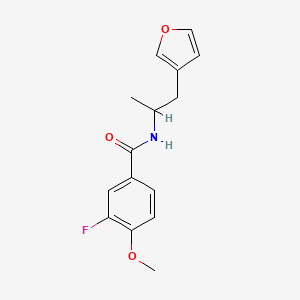![molecular formula C22H21BrN2O4 B2372023 6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one CAS No. 831242-66-1](/img/structure/B2372023.png)
6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Chemical Reactions Analysis
In one study, the reaction of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one with different active compounds was studied in order to synthesize 1,3,4-thiadiazine, benzofuran, and naphthofuran associated with coumarin moiety . On the other side, 6-bromo-3-(2-hydrazinylthiazol-4-yl)-2H-chromen-2-one allowed to condense with 6-bromo-3-acetylcoumarin, phthalic anhydride derivatives, or 4-(4-substituted-benzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to afford different (2H-chromen-3-yl)thiazol-2-derivatives .Scientific Research Applications
Antibacterial and Antifungal Applications
- Antibacterial Activity : A series of compounds including 6-chromenyl-methyl-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenone derivatives showed potent antibacterial activity against human pathogenic strains, particularly those with specific moieties such as 4-methoxyphenyl and 4-nitrophenyl at the piperazine ring position (Nagaraj et al., 2019).
- Antimicrobial Properties : Novel piperazine derivatives of flavone, including 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, have shown promising antimicrobial activity with potent anti-inflammatory effects (Hatnapure et al., 2012).
- Antifungal Activity : N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones, which are similar in structure, demonstrated good antibacterial and weak antifungal activities (Valadbeigi & Ghodsi, 2017).
Anti-Inflammatory and Analgesic Properties
- Anti-Inflammatory Activity : Compounds like 6-bromo-3-(6-substitutedphenyl)-2-(morpholinomethylamino) pyrimidin-4-yl)-2H-chromen-2-one have shown significant anti-inflammatory activity in vivo (Chaydhary et al., 2015).
- Analgesic Effects : A novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Cancer Research and Cytotoxicity
- Breast Cancer Cell Line Study : Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles showed promising anti-proliferative activities against human breast cancer cell lines (Parveen et al., 2017).
Molecular and Chemical Synthesis
- Chemical Synthesis : The compound has been involved in studies focusing on its synthesis and structure, contributing to broader chemical research (Bowman et al., 2000).
Neurological and Radioligand Applications
- PET Dopamine D3 Receptor Radioligands : Carbon-11-labeled carboxamide derivatives, including compounds similar to the queried chemical, have been synthesized as potential PET radioligands for imaging of dopamine D3 receptors (Gao et al., 2008).
Immunomodulatory Activity
- Immunomodulatory Effects : Osthole derivatives, related in structure, exhibited moderate inhibitory activity in immunological assays, suggesting potential immunomodulatory roles (Zimecki et al., 2009).
Properties
IUPAC Name |
6-bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4/c1-14-5-3-4-6-18(14)24-7-9-25(10-8-24)21(26)17-12-15-11-16(23)13-19(28-2)20(15)29-22(17)27/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBWZQXWLVILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R*,4R*)-tert-Butyl N-[4-(pyrazin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2371940.png)



![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)
![cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2371950.png)
![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2371955.png)
![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)

![4-((4-chlorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2371961.png)
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)
